Sertindole

描述

This compound, a neuroleptic, is one of the newer antipsychotic medications available. Serdolect is developed by the Danish pharmaceutical company H. Lundbeck. It is a phenylindole derivative used in the treatment of schizophrenia. It was first marketed in 1996 in several European countries before being withdrawn two years later because of numerous cardiac adverse effects. It has once again been approved and should soon be available on the French and Australian market.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for psychosis and has 5 investigational indications. It was withdrawn in at least one region.

属性

IUPAC Name |

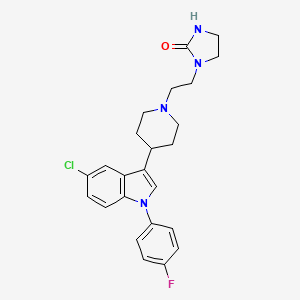

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKLJWGUPQBVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048967 | |

| Record name | Sertindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sertindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.63e-03 g/L | |

| Record name | Sertindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

106516-24-9 | |

| Record name | Sertindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106516-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertindole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106516249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertindole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sertindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-{4-[5-chloro-1-(p-fluorophenyl)indol-3-yl]piperidine}ethyl)2- imidazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERTINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVV4Z879SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sertindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sertindole: A Comprehensive Pharmacological Profile and Receptor Binding Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the pharmacological properties of sertindole, an atypical antipsychotic agent. This compound is distinguished by its unique neuropharmacological profile, characterized by a high affinity for specific dopamine, serotonin, and adrenergic receptors. This document synthesizes key data on its receptor binding affinities, explores its mechanism of action through various signaling pathways, and details the experimental methodologies used to elucidate these properties.

Core Pharmacological Profile

This compound is a phenylindole derivative classified as a second-generation (atypical) antipsychotic.[1] Its therapeutic efficacy in the treatment of schizophrenia is believed to stem from its combined antagonist activity at central dopamine D2, serotonin 5-HT2A and 5-HT2C, and α1-adrenergic receptors.[2][3][4] A key characteristic of this compound and other atypical antipsychotics is its selective action on the mesolimbic and mesocortical dopaminergic pathways over the nigrostriatal pathway.[5] This limbic selectivity is hypothesized to be responsible for the lower incidence of extrapyramidal side effects (EPS) compared to first-generation antipsychotics. Furthermore, studies have shown that this compound acts as an inverse agonist at 5-HT2C receptors, which may contribute to its clinical effects on cognition and mood. This compound is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP2D6 and CYP3A4.

Receptor Binding Affinities

The affinity of this compound for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity. The data presented below is compiled from multiple in vitro studies.

| Receptor Subtype | Binding Affinity (Ki, nmol/L) | Primary Pharmacological Action |

| Dopamine D2 | 0.45 | Antagonist |

| Serotonin 5-HT2A | 0.20 | Antagonist |

| Serotonin 5-HT2C | 0.51 | Inverse Agonist |

| α1-Adrenergic | 1.4 | Antagonist |

Data sourced from in vitro studies.

Key Signaling Pathways and Mechanism of Action

This compound's clinical effects are a consequence of its modulation of several critical neurotransmitter signaling pathways.

3.1. Dopamine D2 Receptor Antagonism in the Mesolimbic Pathway

The positive symptoms of schizophrenia (e.g., hallucinations, delusions) are linked to hyperactivity of the mesolimbic dopamine pathway. This compound acts as a potent antagonist at D2 receptors in this pathway. By blocking these Gi-coupled receptors, it inhibits the downstream signaling cascade, leading to a reduction in dopaminergic neurotransmission and alleviation of positive symptoms.

References

- 1. Emerging role of this compound in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Sertindole on D2 and 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertindole is an atypical antipsychotic agent characterized by its unique pharmacological profile, exhibiting potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor action is fundamental to its therapeutic efficacy in schizophrenia, contributing to the management of both positive and negative symptoms while potentially mitigating the risk of extrapyramidal side effects commonly associated with conventional antipsychotics. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with D2 and 5-HT2A receptors, supported by quantitative binding and functional data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Introduction

This compound, a phenylindole derivative, is classified as a second-generation or atypical antipsychotic.[1][2] Its therapeutic utility in the treatment of schizophrenia is primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Concurrently, the potent antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and to a lower incidence of extrapyramidal symptoms (EPS). This guide delves into the specifics of these interactions, presenting a detailed analysis for the scientific community.

Quantitative Analysis of this compound's Receptor Interactions

The affinity and functional potency of this compound at D2 and 5-HT2A receptors have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its binding characteristics.

Table 1: In Vitro Receptor Binding Affinity of this compound

This table presents the equilibrium dissociation constant (Ki) of this compound for human dopamine D2 and serotonin 5-HT2A receptors from various radioligand binding studies. A lower Ki value indicates a higher binding affinity.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D2 | [3H]-Spiperone | CHO cells expressing human D2L receptor | 12 | |

| Dopamine D2 | Not Specified | Not Specified | 0.45 | |

| Serotonin 5-HT2A | Not Specified | Not Specified | 0.20 |

Table 2: In Vivo Receptor Occupancy of this compound

This table summarizes data from Positron Emission Tomography (PET) studies, which measure the percentage of receptors occupied by this compound at therapeutic doses in the human brain.

| Receptor | Brain Region | Dose | Occupancy (%) | Study Population | Reference |

| Dopamine D2 | Basal Ganglia | 4 mg (single dose) | 6-15% | Healthy Males | |

| Dopamine D2 | Striatum | Clinically therapeutic doses | Lower than typical antipsychotics | Schizophrenic Patients | |

| Serotonin 5-HT2A | Not Specified | 0.5 mg/kg or 2.0 mg/kg (in vivo) | High | Wistar Rats |

Signaling Pathways and Mechanism of Action

This compound's antagonist action at D2 and 5-HT2A receptors modulates distinct intracellular signaling cascades.

Dopamine D2 Receptor Signaling

The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the D2 receptor without activating it, thereby blocking the dopamine-induced inhibition of adenylyl cyclase and preventing the downstream signaling events.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is another GPCR that couples to the Gq/11 family of G proteins. Activation by serotonin stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound's antagonism at the 5-HT2A receptor prevents this cascade from occurring in response to serotonin.

References

- 1. D2 occupancy, extrapyramidal side effects and antipsychotic drug treatment: a pilot study with this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Preclinical Profile of Sertindole: A Technical Guide to its Antipsychotic Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies that have defined the antipsychotic efficacy of sertindole. The following sections detail the key experimental findings, methodologies, and underlying pharmacological principles that support its classification as an atypical antipsychotic agent.

Receptor Binding Affinity

This compound's atypical antipsychotic profile is fundamentally linked to its distinct receptor binding affinities. Unlike typical antipsychotics which primarily act as potent dopamine D2 receptor antagonists, this compound exhibits a broader spectrum of activity, with high affinity for several serotonin and adrenergic receptors. This multi-receptor action is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, as well as its favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms (EPS).

The table below summarizes the in vitro receptor binding affinities (Ki values) of this compound for key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and the mechanism of action of antipsychotic drugs.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2 | 0.45 | [1] |

| Serotonin 5-HT2A | 0.20 | [1] |

| Serotonin 5-HT2C | 0.51 | [1] |

| α1-Adrenergic | 1.4 | [1] |

Lower Ki values indicate higher binding affinity.

Neurochemical Profile: Mesolimbic Selectivity

A hallmark of atypical antipsychotics is their preferential effect on the mesolimbic dopamine pathway, which is associated with the positive symptoms of psychosis, over the nigrostriatal pathway, which is involved in motor control.[1] Preclinical studies using in vivo microdialysis in rats have demonstrated that this compound selectively increases dopamine release in the nucleus accumbens (a key component of the mesolimbic pathway) and the medial prefrontal cortex, with a less pronounced effect on the striatum (part of the nigrostriatal pathway). This regional selectivity is thought to underlie the low propensity of this compound to induce catalepsy and other extrapyramidal side effects.

Experimental Protocol: In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine and its metabolites in specific brain regions of conscious, freely moving rats following systemic administration of this compound.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, striatum, or medial prefrontal cortex).

-

Microdialysis Probe: A microdialysis probe with a semi-permeable membrane at its tip is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: The perfusate, now containing neurotransmitters that have diffused across the membrane from the extracellular space, is collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: After a stable baseline of dopamine levels is established, this compound or vehicle is administered systemically (e.g., subcutaneously or intraperitoneally).

-

Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine and its metabolites (DOPAC and HVA).

In Vivo Microdialysis Experimental Workflow

Behavioral Pharmacology: Predicting Antipsychotic Efficacy

Preclinical behavioral models in rodents are crucial for predicting the clinical efficacy of potential antipsychotic drugs. This compound has been evaluated in several such models, demonstrating a profile consistent with an effective antipsychotic agent.

Conditioned Avoidance Response (CAR)

The conditioned avoidance response test is a classic predictive model for antipsychotic activity. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding neutral stimulus (e.g., a light or tone). Effective antipsychotics selectively suppress this conditioned avoidance behavior at doses that do not impair the animal's ability to escape the aversive stimulus, indicating a specific effect on the psychological component of the response rather than a general motor deficit. Preclinical studies have shown that this compound is effective in the conditioned avoidance response test, a model sensitive to antipsychotics.

Experimental Protocol: Conditioned Avoidance Response

Objective: To assess the ability of this compound to suppress a learned avoidance response in rats.

Methodology:

-

Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric shock.

-

Training: A rat is placed in one compartment. A conditioned stimulus (CS), such as a light or tone, is presented for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation, it avoids the unconditioned stimulus (US), a mild footshock. If the rat does not move, the footshock is delivered until it escapes to the other compartment. This is repeated for a set number of trials per session.

-

Drug Testing: Once the rats have reached a stable high level of avoidance responding (e.g., >80% avoidance), they are treated with various doses of this compound or vehicle before the test session.

-

Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A significant decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Apomorphine-Induced Stereotypy

Apomorphine is a direct dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing. This behavior is thought to model the dopamine hyperactivity in the nigrostriatal pathway. The ability of a compound to antagonize apomorphine-induced stereotypy is a strong indicator of dopamine D2 receptor blockade. Given this compound's potent D2 receptor antagonism, it is predicted to be effective in this model.

Experimental Protocol: Apomorphine-Induced Stereotypy

Objective: To evaluate the ability of this compound to block the stereotyped behaviors induced by the dopamine agonist apomorphine.

Methodology:

-

Animal Model: Male rats or mice are commonly used.

-

Drug Pre-treatment: Animals are pre-treated with various doses of this compound or vehicle.

-

Apomorphine Challenge: After a set pre-treatment time, animals are administered a dose of apomorphine known to reliably induce stereotypy (e.g., 0.5-1.5 mg/kg, s.c.).

-

Behavioral Observation: Immediately following the apomorphine injection, animals are placed in individual observation cages and their behavior is scored at regular intervals (e.g., every 5-10 minutes) for a period of 1-2 hours by a trained observer who is blind to the treatment conditions.

-

Scoring: A rating scale is used to quantify the intensity of the stereotyped behavior. A common scale is: 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped sniffing and head movements; 3 = stereotyped activity with continuous sniffing, licking, or gnawing of the cage floor or walls; 4 = intense, continuous stereotypy.

-

Data Analysis: The scores are summed over the observation period to give a total stereotypy score for each animal. The dose of this compound that produces a 50% reduction in the stereotypy score (ED50) can then be calculated.

Catalepsy Induction

Catalepsy in rodents, characterized by an inability to correct an externally imposed posture, is a widely used preclinical model to predict the propensity of an antipsychotic to cause extrapyramidal side effects (EPS) in humans. This effect is primarily mediated by strong blockade of D2 receptors in the nigrostriatal pathway. Atypical antipsychotics, including this compound, are characterized by a low potential to induce catalepsy at clinically relevant doses.

Experimental Protocol: Catalepsy Test

Objective: To assess the potential of this compound to induce catalepsy in rats.

Methodology:

-

Animal Model: Male rats are typically used.

-

Drug Administration: Animals are treated with various doses of this compound, a positive control (e.g., haloperidol), or vehicle.

-

Catalepsy Assessment: At various time points after drug administration, catalepsy is measured using the bar test. The rat's forepaws are gently placed on a horizontal bar raised a few centimeters above the surface.

-

Measurement: The latency for the rat to remove both forepaws from the bar is recorded, up to a maximum cut-off time (e.g., 180 seconds).

-

Data Analysis: The mean latency to descend is calculated for each treatment group. A significant increase in the descent latency compared to the vehicle group indicates catalepsy. The dose that produces catalepsy in 50% of the animals (ED50) can be determined.

This compound's Mechanism of Action: A Signaling Pathway Perspective

The atypical antipsychotic properties of this compound can be conceptualized through its integrated effects on dopaminergic and serotonergic signaling pathways. The following diagram illustrates the hypothesized mechanism by which this compound alleviates psychotic symptoms while minimizing motor side effects.

This compound's Proposed Mechanism of Action

Summary of Preclinical Efficacy

The preclinical data for this compound consistently demonstrate a profile of an atypical antipsychotic. Its high affinity for 5-HT2A and 5-HT2C receptors, in addition to its potent D2 receptor antagonism, contributes to its efficacy. Furthermore, its preferential activity in the mesolimbic dopamine pathway provides a strong rationale for its low incidence of extrapyramidal side effects. The efficacy of this compound in predictive behavioral models such as the conditioned avoidance response, coupled with its low propensity to induce catalepsy, solidifies its classification as an atypical antipsychotic agent. These preclinical findings have been foundational to its clinical development and provide a clear framework for understanding its therapeutic actions.

References

The Serendipitous Journey of Sertindole: A Technical Chronicle of an Atypical Antipsychotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sertindole, a phenylindole derivative, emerged as a novel atypical antipsychotic with a unique receptor binding profile, promising efficacy against both positive and negative symptoms of schizophrenia, and a low propensity for extrapyramidal side effects. Developed by the Danish pharmaceutical company H. Lundbeck, its path to clinical use has been complex, marked by initial approvals, a subsequent withdrawal due to cardiovascular safety concerns, and a carefully managed reintroduction in select regions. This technical guide provides a comprehensive overview of the discovery, development, and scientific underpinnings of this compound, detailing its synthesis, preclinical pharmacology, clinical trial data, and the critical issue of QTc interval prolongation.

Introduction: The Quest for Atypicality

The development of antipsychotic medications has been a continuous effort to improve efficacy while minimizing debilitating side effects. The first-generation, or "typical," antipsychotics, while effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions), were often associated with severe extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia. This led to the search for "atypical" antipsychotics with a broader spectrum of efficacy, particularly against negative symptoms (e.g., apathy, social withdrawal), and a more favorable side-effect profile. This compound was conceived within this paradigm, designed to selectively target mesolimbic dopaminergic pathways, thereby reducing the risk of motor side effects associated with nigrostriatal dopamine blockade.[1][2]

Synthesis and Physicochemical Properties

This compound, chemically designated as 1-[2-[4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-2-imidazolidinone, is a lipophilic molecule with a molecular weight of 440.94 g/mol .[1]

Synthetic Pathway

The synthesis of this compound is a multi-step process. A common literature synthesis route is outlined below.[3][4]

Experimental Protocol: Synthesis of this compound

-

N-Arylation of 5-chloroindole: 5-chloroindole is reacted with 4-fluorobromobenzene in the presence of a copper catalyst (e.g., CuBr) and a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (130-135°C) to yield 5-chloro-1-(4-fluorophenyl)indole.

-

Condensation with 4-piperidone: The resulting indole derivative is then condensed with 4-piperidone monohydrate hydrochloride in the presence of a mixture of acetic acid and trifluoroacetic acid at 100-110°C to form 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride.

-

Reduction of the Tetrahydropyridine Ring: The tetrahydropyridine ring is reduced to a piperidine ring via catalytic hydrogenation using a platinum oxide (PtO2) catalyst in a solvent such as methanol at 30-35°C. This step yields 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole.

-

N-Alkylation: The final step involves the N-alkylation of the piperidine nitrogen with 1-(2-chloroethyl)-2-imidazolidinone in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a solvent like methyl isobutyl ketone (MIBK) at 110-115°C to produce this compound.

Diagram: Synthetic Pathway of this compound

Caption: Simplified Synthetic Pathway of this compound.

Preclinical Pharmacology

Receptor Binding Profile

This compound exhibits a high affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and α1-adrenergic receptors. Its atypical profile is attributed to its potent 5-HT2A antagonism relative to its D2 antagonism. This high 5-HT2A/D2 affinity ratio is thought to contribute to its efficacy against negative symptoms and reduced risk of EPS.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

| Receptor | Ki (nM) |

| Dopamine D2 | 0.45 |

| Serotonin 5-HT2A | 0.20 |

| Serotonin 5-HT2C | 0.51 |

| α1-Adrenergic | 1.4 |

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Models

Preclinical studies in various animal models of schizophrenia demonstrated this compound's antipsychotic potential.

Experimental Protocol: Animal Models of Schizophrenia

-

Amphetamine-Induced Hyperlocomotion: This model mimics the positive symptoms of schizophrenia. Rodents are administered amphetamine to induce hyperactivity, and the ability of this compound to attenuate this behavior is measured.

-

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. The ability of this compound to restore PPI deficits induced by psychotomimetic drugs (e.g., phencyclidine - PCP) is assessed.

-

Conditioned Avoidance Response (CAR): This test evaluates the effects of a drug on learned behaviors. This compound's ability to suppress the avoidance response without causing sedation is indicative of its antipsychotic activity.

Diagram: Preclinical Evaluation Workflow

Caption: Preclinical Evaluation Workflow for this compound.

Clinical Development

Phase II and III Clinical Trials

Multiple randomized, controlled clinical trials have evaluated the efficacy and safety of this compound in patients with schizophrenia. These studies consistently demonstrated that this compound is superior to placebo and at least as effective as haloperidol in treating both positive and negative symptoms.

Table 2: Summary of Key Phase III Clinical Trial Results

| Trial | Comparator(s) | Duration | Key Efficacy Outcomes (this compound vs. Comparator) | Key Safety Findings |

| Zisapel et al. | Haloperidol | 8 weeks | This compound (16 mg/day) showed significantly greater improvement in negative symptoms (PANSS negative subscale) than haloperidol. | This compound had a significantly lower incidence of EPS compared to haloperidol. |

| van Kammen et al. | Placebo, Haloperidol | 8 weeks | This compound (12, 20, 24 mg/day) and haloperidol were significantly more effective than placebo in reducing PANSS and BPRS total scores. | This compound was associated with a dose-related increase in QTc interval. |

| McEvoy et al. | Risperidone | - | A study in treatment-resistant schizophrenia was prematurely terminated due to the suspension of this compound. | - |

Experimental Protocol: Phase III Clinical Trial Design (Illustrative)

-

Patient Population: Patients diagnosed with schizophrenia according to DSM-IV criteria, with a specified baseline severity on scales like the Positive and Negative Syndrome Scale (PANSS).

-

Study Design: A multicenter, randomized, double-blind, parallel-group study.

-

Treatment Arms: this compound (e.g., 12-24 mg/day), an active comparator (e.g., haloperidol 10 mg/day or risperidone), and a placebo arm.

-

Primary Efficacy Endpoint: Change from baseline in the PANSS total score.

-

Secondary Efficacy Endpoints: Changes in PANSS subscales (positive, negative, general psychopathology), Brief Psychiatric Rating Scale (BPRS), and Clinical Global Impression (CGI) scores.

-

Safety Assessments: Monitoring of adverse events, vital signs, weight, laboratory parameters, and electrocardiograms (ECGs) to assess the QTc interval. Extrapyramidal symptoms are assessed using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).

Regulatory History: A Tumultuous Path

This compound was first marketed in several European countries in 1996. However, in 1998, it was voluntarily withdrawn from the market by Lundbeck due to post-marketing reports of sudden cardiac death and concerns about QTc prolongation. Subsequent extensive safety analyses and post-marketing surveillance studies indicated that the cardiovascular risk, while present, might not be greater than that of other atypical antipsychotics when used with appropriate precautions. This led to its reintroduction in some European countries and Australia with strict prescribing guidelines, including mandatory ECG monitoring. This compound is not approved for use in the United States.

The QTc Interval Prolongation Issue

The primary safety concern with this compound is its potential to prolong the QTc interval, a measure of ventricular repolarization. A prolonged QTc interval is a risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).

Mechanism of QTc Prolongation

This compound has been shown to be a potent blocker of the human ether-à-go-go-related gene (hERG) potassium channel. The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel by this compound delays repolarization, leading to a prolongation of the QT interval.

Experimental Protocol: hERG Channel Assay (Patch Clamp)

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably transfected with the hERG channel are used.

-

Electrophysiological Recording: The whole-cell patch-clamp technique is employed to record the potassium currents flowing through the hERG channels.

-

Drug Application: this compound at various concentrations is applied to the cells, and the effect on the hERG current is measured.

-

Data Analysis: The concentration of this compound that inhibits 50% of the hERG current (IC50) is determined. This compound has been shown to have a low nanomolar IC50 for hERG channel blockade.

Diagram: Mechanism of this compound-Induced QTc Prolongation

Caption: Mechanism of this compound-Induced QTc Prolongation.

Pharmacokinetics and Metabolism

This compound is well absorbed after oral administration, with peak plasma concentrations reached in approximately 10 hours. It is highly protein-bound (around 99.5%) and has a large volume of distribution. The elimination half-life is long, averaging about 3 days. This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Its metabolites are mainly excreted in the feces.

Conclusion

This compound represents a significant, albeit complex, chapter in the history of antipsychotic drug development. Its unique receptor binding profile translated into a promising clinical profile, offering efficacy against both positive and negative symptoms of schizophrenia with a low incidence of extrapyramidal side effects. However, the discovery of its potent hERG channel blocking activity and the associated risk of QTc prolongation led to a challenging regulatory journey. The story of this compound underscores the critical importance of thorough cardiovascular safety assessment in drug development and highlights the ongoing need for antipsychotics with improved safety profiles. For researchers and clinicians, this compound serves as a valuable case study in balancing efficacy and risk in the management of severe mental illness.

References

Sertindole's Dichotomous Impact on Mesolimbic and Mesocortical Dopamine Pathways: A Technical Guide

For Immediate Release

This technical guide provides a detailed examination of the atypical antipsychotic sertindole and its distinct effects on the mesolimbic and mesocortical dopamine pathways. Synthesizing preclinical data, this document offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's receptor pharmacology, its influence on dopamine neurotransmission, and the experimental methodologies used to elucidate these mechanisms.

Executive Summary

This compound is a second-generation antipsychotic characterized by a high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors, as well as α1-adrenergic receptors.[1][2] Its clinical efficacy is attributed to a preferential modulation of the mesocorticolimbic dopamine systems over the nigrostriatal pathway, leading to a lower incidence of extrapyramidal side effects.[2] Preclinical studies demonstrate that this compound's antagonism of D2 receptors in the mesolimbic pathway is crucial for alleviating the positive symptoms of schizophrenia. Concurrently, its potent 5-HT2A receptor blockade is hypothesized to facilitate dopamine release in the mesocortical pathway, a mechanism believed to be associated with the improvement of negative and cognitive symptoms. This guide delves into the quantitative pharmacology and functional outcomes of this compound's interaction with these two critical neural circuits.

Receptor Binding Affinity

This compound's pharmacological profile is defined by its high affinity for a specific set of neurotransmitter receptors. The inhibition constants (Ki) quantify this binding affinity, with lower values indicating a stronger binding. The following table summarizes the Ki values for this compound at key receptors implicated in its antipsychotic action.

| Receptor | Ki (nM) |

| Dopamine D2 | 0.4 - 1.4 |

| Serotonin 5-HT2A | 0.2 - 0.5 |

| Serotonin 5-HT2C | 0.5 - 1.0 |

| α1-Adrenergic | 1.8 - 5.0 |

| (Data compiled from multiple sources; ranges reflect inter-study variability) |

Impact on the Mesolimbic Dopamine Pathway

The mesolimbic pathway, projecting from the Ventral Tegmental Area (VTA) to the Nucleus Accumbens (NAc), is centrally involved in reward, motivation, and the positive symptoms of schizophrenia, which are associated with hyperdopaminergic activity in this region.

Mechanism of Action

This compound acts as a potent antagonist at D2 receptors within the NAc. By blocking these postsynaptic receptors, this compound attenuates the effects of excessive dopamine, leading to a reduction in positive symptoms such as hallucinations and delusions. Electrophysiological studies have shown that acute administration of this compound can increase the number of spontaneously active dopamine neurons in the VTA, an effect suggested to be mediated by feedback from postsynaptic receptor blockade.

Quantitative Effects on Dopamine Output

In vivo microdialysis and voltammetry studies in rats have demonstrated that this compound preferentially increases dopamine output in the shell of the nucleus accumbens (a key component of the mesolimbic pathway) compared to the striatum (part of the nigrostriatal pathway). This limbic selectivity is a hallmark of atypical antipsychotics and is thought to contribute to their favorable side-effect profile. While specific dose-response data from the full-text study by Hertel et al. (2006) was not accessible for this guide, the study's abstract indicates a significant preferential increase in dopamine output in the NAc shell versus the striatum.

References

The Fine Balance of Affinity: A Technical Guide to the Structure-Activity Relationship of Sertindole and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Sertindole, an atypical antipsychotic, has a well-established clinical profile in the management of schizophrenia.[1] Its therapeutic efficacy is attributed to a unique and complex interaction with a range of neurotransmitter receptors, most notably dopamine D2, serotonin 5-HT2A and 5-HT2C, and α1-adrenergic receptors.[2] This intricate pharmacology, however, also presents challenges, including cardiovascular side effects that have historically limited its clinical use.[3] Understanding the precise relationship between the chemical structure of this compound and its activity at these physiological targets is paramount for the development of safer and more effective antipsychotic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular mechanisms.

Core Structure and Pharmacological Profile of this compound

This compound is a phenylindole derivative characterized by a core structure featuring a 1-(4-fluorophenyl)-1H-indole moiety linked at the 3-position to a piperidine ring, which in turn is N-substituted with a 2-(2-oxo-1,3-imidazolidin-1-yl)ethyl group. The 5-position of the indole ring is substituted with a chlorine atom.[4] This specific arrangement of chemical entities confers upon this compound its characteristic high affinity for D2, 5-HT2A, 5-HT2C, and α1-adrenergic receptors.[1]

Structure-Activity Relationship: Insights from Analogue Studies

Systematic modifications of the this compound scaffold have provided crucial insights into the molecular features governing its receptor binding profile. The primary focus of these studies has been the exploration of substituents at the 5-position of the indole ring and modifications of the substituent on the piperidine nitrogen.

Modifications at the 5-Position of the Indole Ring

The substitution at the 5-position of the indole ring has been a fertile ground for SAR studies, leading to the development of analogues with significantly altered receptor affinity and selectivity profiles. Replacement of the native chlorine atom with various polar and heteroaromatic substituents has been shown to dramatically shift the pharmacological profile away from a balanced D2/5-HT2A antagonist towards highly selective α1-adrenoceptor antagonists.

A series of 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles have been synthesized and evaluated for their binding affinities at various receptors. The data, summarized in the table below, reveals a clear trend: the introduction of heteroaromatic moieties at the 5-position generally leads to a significant decrease in affinity for D2 and 5-HT2A receptors, while often maintaining or even enhancing affinity for α1-adrenoceptors.

| Compound | R1 (5-position) | D2 (Ki, nM) | 5-HT2A (Ki, nM) | α1 (Ki, nM) |

| This compound | Cl | 1.3 | 0.4 | 1.4 |

| Analogue 1 | 1-Methyl-1,2,4-triazol-3-yl | >1000 | 180 | 0.99 (α1a) |

| Analogue 2 | 1,2,3-Triazol-1-yl | >1000 | 250 | 12 |

| Analogue 3 | Pyridin-3-yl | 120 | 23 | 2.0 |

| Analogue 4 | Pyrimidin-5-yl | 230 | 45 | 3.5 |

Table 1: Receptor binding affinities of 5-heteroaryl substituted this compound analogues.

These findings highlight the critical role of the 5-position in modulating the interaction with D2 and 5-HT2A receptors. The steric and electronic properties of the substituent at this position appear to be major determinants of affinity, with larger, more polar heteroaromatic groups being disfavored by these receptors but well-tolerated by the α1-adrenoceptor.

Further exploration of polar substituents at the 5-position, such as aminomethyl and carbamoyl groups, has reinforced this trend, yielding a new class of selective α1-adrenoceptor antagonists. For instance, the compound 1-(2-(4-[5-aminomethyl-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl)ethyl)-2-imidazolidinone binds to α1-adrenergic receptors with a high affinity of 0.50 nM, while exhibiting significantly lower affinity for D2, 5-HT2A, and other serotonin receptors.

Modifications of the Piperidine Nitrogen Substituent

The nature of the substituent on the piperidine nitrogen is another crucial determinant of receptor affinity and selectivity. In the development of the aforementioned 5-heteroaryl substituted analogues, optimization of this substituent was key to achieving high α1-adrenoceptor selectivity. For example, replacing the 2-(2-oxo-1,3-imidazolidin-1-yl)ethyl group of this compound with a propionitrile group in the 5-(1-methyl-1,2,4-triazol-3-yl) analogue resulted in a compound with over 900-fold selectivity for α1a-adrenoceptors over D2, D3, D4, 5-HT2A, and 5-HT2C receptors.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using in vitro radioligand binding assays. These assays are fundamental in drug discovery for determining the affinity of a compound for a specific receptor.

General Radioligand Binding Assay Protocol

A typical radioligand binding assay involves the incubation of a biological preparation containing the receptor of interest with a radiolabeled ligand (a molecule known to bind to the receptor with high affinity and specificity) and varying concentrations of the test compound (e.g., a this compound analogue). The amount of radioligand bound to the receptor is then measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity, typically expressed as the inhibition constant (Ki).

1. Preparation of Receptor Source:

-

Tissue Homogenates: For receptors endogenously expressed in the brain, specific brain regions (e.g., rat striatum for D2 receptors, rat cortex for 5-HT2A receptors) are dissected and homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

-

Cell Lines: Alternatively, cell lines (e.g., CHO or HEK293 cells) stably expressing the human recombinant receptor of interest are cultured and harvested. Cell membranes are prepared in a similar manner to tissue homogenates.

2. Radioligand Binding Assay:

-

Incubation: A fixed amount of the membrane preparation is incubated in a buffer solution containing a specific concentration of the radioligand and a range of concentrations of the unlabeled test compound.

-

Radioligands: Commonly used radioligands include [3H]spiperone for D2 receptors and [3H]ketanserin for 5-HT2A receptors.

-

Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, non-radiolabeled ligand that saturates the receptors.

-

Equilibrium: The incubation is carried out for a specific time and at a specific temperature to allow the binding reaction to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

4. Measurement of Radioactivity:

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

5. Data Analysis:

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways Modulated by this compound

This compound's antipsychotic effects are primarily mediated by its antagonism of D2 and 5-HT2A receptors, which are G protein-coupled receptors (GPCRs). Antagonism of these receptors blocks the downstream signaling cascades initiated by their endogenous ligands, dopamine and serotonin, respectively.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are typically coupled to Gi/o proteins. Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). This compound, by acting as a D2 antagonist, blocks this inhibitory pathway, thereby preventing the dopamine-induced decrease in cAMP and PKA activity.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are coupled to Gq/11 proteins. The binding of serotonin to these receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). As a 5-HT2A antagonist, this compound blocks this signaling cascade, preventing the serotonin-induced activation of PLC and the subsequent downstream events.

Conclusion

The structure-activity relationship of this compound and its analogues provides a compelling case study in the rational design of psychoactive compounds. The this compound scaffold has proven to be a versatile template, allowing for the fine-tuning of receptor affinity and selectivity through targeted chemical modifications. The extensive research into 5-substituted analogues has not only elucidated the key structural determinants for D2, 5-HT2A, and α1-adrenoceptor binding but has also led to the discovery of novel, highly selective α1-adrenoceptor antagonists. A thorough understanding of these SAR principles, coupled with robust experimental methodologies and a clear picture of the downstream signaling consequences, is essential for guiding future drug discovery efforts aimed at developing novel therapeutics for schizophrenia and other CNS disorders with improved efficacy and safety profiles.

References

- 1. This compound in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging role of this compound in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cytochrome P450-Mediated Pharmacokinetics and Metabolism of Sertindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertindole is an atypical antipsychotic agent characterized by its high affinity for dopamine D₂, serotonin 5-HT₂ₐ and 5-HT₂𝒸, and α₁-adrenergic receptors. Its clinical use is primarily in the treatment of schizophrenia. A thorough understanding of its pharmacokinetic profile and metabolic pathways is crucial for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound, with a particular focus on the pivotal role of Cytochrome P450 (CYP) enzymes.

Pharmacokinetics of this compound

This compound exhibits a pharmacokinetic profile characterized by slow absorption and a long elimination half-life. Following oral administration, peak plasma concentrations are reached within approximately 10 hours.[1][2] The bioavailability of the tablet formulation is about 75%.[2]

Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~10 hours | [2] |

| Bioavailability | ~75% | [2] |

| Elimination Half-life (t₁/₂) | 53 - 102 hours | |

| Protein Binding | 99.5% |

Metabolism of this compound

This compound undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The two major metabolic pathways are oxidation of the imidazolidinone ring to form dehydrothis compound and N-dealkylation to yield northis compound. While these are the principal metabolites, further metabolism occurs through hydroxylation at the 4- and 5-positions of the imidazolidinone ring, as well as subsequent glucuronidation and sulphation.

Metabolic Pathways of this compound

The metabolic cascade of this compound is initiated by CYP2D6 and CYP3A4, leading to the formation of its main metabolites.

Role of CYP450 Enzymes in this compound Metabolism

CYP2D6

CYP2D6 plays a significant role in the metabolism of this compound. This enzyme is highly polymorphic, leading to considerable inter-individual variability in drug clearance. Individuals are generally categorized as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. Poor metabolizers exhibit a markedly reduced clearance of this compound, leading to higher plasma concentrations and a potentially increased risk of adverse effects.

CYP3A4

CYP3A4 is another key enzyme involved in this compound's metabolism. Co-administration of this compound with potent inhibitors or inducers of CYP3A4 can lead to clinically significant drug-drug interactions. For instance, co-administration with the CYP3A4 inhibitor erythromycin has been shown to cause a slight increase in the plasma AUC of this compound.

Table 2: Impact of CYP Polymorphisms and Drug Interactions on this compound Pharmacokinetics

| Factor | Effect on this compound Pharmacokinetics | Reference(s) |

| CYP2D6 Poor Metabolizer Status | Reduced clearance, increased plasma concentrations | |

| Co-administration with CYP2D6 Inhibitors | ||

| Fluoxetine, Paroxetine, Quinidine | Increased plasma concentrations | |

| Co-administration with CYP3A4 Inhibitors | ||

| Erythromycin | Slight increase in plasma AUC | |

| Ketoconazole, Indinavir | Increased plasma concentrations | |

| Co-administration with CYP Inducers | ||

| Carbamazepine, Rifampicin, Phenobarbital, Phenytoin | Decreased plasma concentrations |

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of this compound in human liver microsomes.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture containing human liver microsomes and phosphate buffer.

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the metabolic reaction by adding the this compound solution and the NADPH regenerating system to the incubation mixture.

-

Incubate the mixture at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify the formed metabolites.

CYP Reaction Phenotyping

To determine the relative contribution of specific CYP isozymes to this compound metabolism, reaction phenotyping studies can be performed using either recombinant human CYP enzymes or chemical inhibitors in human liver microsomes.

Conclusion

The pharmacokinetics of this compound are significantly influenced by its extensive metabolism, which is primarily mediated by the polymorphic CYP2D6 and the inducible CYP3A4 enzymes. This leads to a potential for considerable inter-individual variability in drug exposure and a risk of drug-drug interactions. A comprehensive understanding of these metabolic pathways is essential for the safe and effective use of this compound in the treatment of schizophrenia. Further research to precisely quantify the contributions of each CYP isozyme and to identify the specific UGT enzymes involved in the phase II metabolism of this compound would provide valuable insights for personalized medicine approaches.

References

Methodological & Application

Application Notes and Protocols for the Use of Sertindole in Animal Models of Schizophrenia and Psychosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertindole is an atypical antipsychotic agent characterized by its high affinity for dopamine D₂, serotonin 5-HT₂ₐ and 5-HT₂𝒸, and α₁-adrenergic receptors.[1] Preclinical studies in animal models of schizophrenia are crucial for elucidating its therapeutic mechanisms and evaluating its potential for treating the complex symptom domains of the disorder, including positive, negative, and cognitive symptoms. These application notes provide an overview of key experimental models and detailed protocols for investigating the effects of this compound.

Mechanism of Action

This compound's antipsychotic effect is attributed to its antagonist activity at several key neurotransmitter receptors. It exhibits a selective inhibition of dopaminergic activity in the mesolimbic pathway over the nigrostriatal pathway, which is thought to contribute to its lower incidence of extrapyramidal side effects.[2] Its potent antagonism of 5-HT₂ₐ and 5-HT₂𝒸 receptors may also contribute to its efficacy against negative and cognitive symptoms.[1]

Signaling Pathway of this compound

Caption: this compound's mechanism of action involves antagonism of key neurotransmitter receptors.

Animal Models of Schizophrenia for this compound Evaluation

Pharmacologically-induced models are frequently employed to study the effects of antipsychotics. The N-methyl-D-aspartate (NMDA) receptor antagonist models, using drugs like phencyclidine (PCP) or ketamine, are particularly relevant as they induce a range of schizophrenia-like symptoms in rodents, including cognitive deficits.[3][4]

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize quantitative data from studies investigating this compound in animal models of schizophrenia.

Table 1: this compound in the Morris Water Maze (PCP-Induced Deficits)

| Treatment Group | Dose (mg/kg, s.c.) | Effect on PCP-Induced Cognitive Impairment | Reference |

| This compound | 0.63 - 2.5 | Reversal of impairment | |

| Risperidone | 0.04 | Reversal of impairment | |

| Clozapine | 0.63 | Reversal of impairment | |

| Haloperidol | 0.010 - 0.020 | Ineffective |

Table 2: this compound in the Attentional Set-Shifting Task (Ketamine-Induced Deficits)

| Treatment Group | Dose (mg/kg) | Effect on Ketamine-Induced Cognitive Inflexibility | Reference |

| This compound | 2.5 | Prevention of deficit | |

| Ketamine | 10 or 20 | Worsened EDS performance |

Table 3: this compound in the 5-Choice Serial Reaction Time Task (CPP-Induced Deficits)

| Treatment Group | Dose (mg/kg) | Effect on CPP-Induced Deficits | Reference |

| This compound | 0.02 - 0.32 | Prevention of accuracy deficits and anticipatory over-responding | |

| This compound | 0.6 - 2.5 | No effect or enhancement of anticipatory responding |

Experimental Protocols

Protocol 1: Reversal of PCP-Induced Cognitive Deficits in the Morris Water Maze

This protocol assesses the ability of this compound to reverse learning and memory impairments induced by sub-chronic PCP administration in rats.

Experimental Workflow

Caption: Workflow for assessing this compound in the PCP-induced Morris Water Maze deficit model.

Materials:

-

Male Wistar rats

-

Phencyclidine (PCP)

-

This compound

-

Saline (vehicle)

-

Morris water maze apparatus

-

Data acquisition and analysis software

Procedure:

-

Animal Habituation: Acclimatize rats to the housing facility for at least one week before the experiment.

-

PCP Administration:

-

Administer PCP at a dose of 2 mg/kg intraperitoneally (i.p.) twice daily for 7 consecutive days.

-

A control group receives saline injections following the same schedule.

-

-

Washout Period: Allow for a 7-day washout period after the final PCP or saline injection.

-

This compound Treatment:

-

Administer this compound subcutaneously (s.c.) at doses ranging from 0.63 to 2.5 mg/kg.

-

The control and PCP-only groups receive a vehicle injection.

-

-

Morris Water Maze Testing:

-

Begin testing 30-60 minutes after this compound or vehicle administration.

-

The task involves training the rats to find a hidden platform in a circular pool of opaque water.

-

Record the escape latency (time to find the platform) and path length over several trials and days.

-

A probe trial with the platform removed is typically conducted at the end of training to assess spatial memory.

-

Data Analysis:

-

Analyze escape latency and path length using a two-way ANOVA with treatment and trial day as factors.

-

For the probe trial, analyze the time spent in the target quadrant using a one-way ANOVA.

Protocol 2: Attentional Set-Shifting Task for Cognitive Flexibility

This task evaluates the effect of this compound on cognitive flexibility, a domain of executive function often impaired in schizophrenia.

Experimental Workflow

Caption: Workflow for the Attentional Set-Shifting Task.

Materials:

-

Male C57Bl/6J mice or Long-Evans rats

-

Ketamine

-

This compound

-

Vehicle

-

Attentional set-shifting apparatus (with digging pots and various digging media and odors)

-

Food rewards

Procedure:

-

Food Restriction: Mildly food-restrict the animals to maintain motivation for the food reward.

-

Habituation and Training:

-

Habituate the animals to the testing apparatus.

-

Train the animals on simple discriminations (e.g., digging in one of two specific media to find a reward).

-

-

Drug Administration:

-

Administer ketamine (e.g., 10 mg/kg) to induce cognitive inflexibility.

-

Administer this compound (e.g., 2.5 mg/kg) prior to ketamine to assess its preventative effects. Control groups receive the respective vehicles.

-

-

Testing:

-

The task consists of a series of discriminations where the rule for finding the reward changes.

-

The critical stage is the extra-dimensional shift (EDS), where the animal must shift its attention to a previously irrelevant stimulus dimension (e.g., from digging medium to odor).

-

Record the number of trials required to reach a set criterion (e.g., 6 consecutive correct trials) for each stage.

-

Data Analysis:

-

The primary measure is the number of trials to criterion for the EDS stage.

-

Analyze the data using ANOVA to compare the performance of different treatment groups.

Protocol 3: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This protocol outlines how to assess the effects of this compound on pharmacologically disrupted PPI.

Materials:

-

Male rats or mice

-

A dopamine agonist (e.g., apomorphine) or an NMDA antagonist (e.g., dizocilpine) to disrupt PPI

-

This compound

-

Vehicle

-

Startle response measurement system

Procedure:

-

Animal Habituation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.

-

Drug Administration: Administer the PPI-disrupting agent (e.g., apomorphine 1 mg/kg, s.c.) and/or this compound at the desired dose and route.

-

Testing Session:

-

The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials (e.g., 120 dB acoustic stimulus) to measure the startle response.

-

Prepulse-pulse trials where a weak, non-startling stimulus (prepulse, e.g., 74-90 dB) precedes the startling pulse.

-

No-stimulus trials to measure baseline movement.

-

-

-

Data Collection: The system records the startle amplitude for each trial.

Data Analysis:

-

Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials)) * 100]

-

Analyze the %PPI data using ANOVA to determine the effects of the drug treatments.

Conclusion

This compound has demonstrated efficacy in various animal models of schizophrenia, particularly in ameliorating cognitive deficits induced by NMDA receptor antagonists. The protocols provided here offer standardized methods for researchers to further investigate the therapeutic potential of this compound and similar compounds. Careful consideration of dose-response relationships is crucial, as the effects of this compound can be dose-dependent. These preclinical models are invaluable tools in the ongoing effort to develop more effective treatments for schizophrenia.

References

- 1. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound restores attentional performance and suppresses glutamate release induced by the NMDA receptor antagonist CPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversal of PCP-induced learning and memory deficits in the Morris' water maze by this compound and other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]

Application Notes and Protocols for Sertindole in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of the atypical antipsychotic sertindole in various rodent behavioral studies. The information is compiled to assist in the design and execution of preclinical research for schizophrenia and other neuropsychiatric disorders.

Drug Characteristics and Mechanism of Action

This compound is an atypical antipsychotic belonging to the phenylindole derivative class. Its therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors.[1][2][3] It also exhibits affinity for α1-adrenergic receptors.[2] Preclinical studies indicate that this compound preferentially targets mesolimbic and cortical dopaminergic neurons over the nigrostriatal pathway, which is thought to contribute to its lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics.[2]

Signaling Pathways

The primary signaling pathways influenced by this compound's antagonist activity at D2 and 5-HT2A receptors are crucial to its antipsychotic effect.

Caption: this compound's antagonist action on Dopamine D2 and Serotonin 5-HT2A receptors.

This compound Administration Protocols

Vehicle Preparation

For oral (p.o.) administration, this compound can be suspended in a 0.5% aqueous solution of methylcellulose. For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, it can be dissolved in a vehicle of sterile water with a small amount of acid (e.g., tartaric acid) to aid dissolution, then neutralized. Always ensure the final pH of the solution is within a physiologically tolerable range (typically 5-9).

Dosage and Administration Routes for Specific Behavioral Tests

The following table summarizes typical dosages and administration routes for this compound in various rodent behavioral paradigms.

| Behavioral Test | Animal Model | This compound Dosage | Administration Route | Study Type | Reference |

| Attentional Set-Shifting | Rat (PCP-induced deficit) | 1.25 mg/kg | p.o. | Acute | |

| Novel Object Recognition | Rat (PCP-induced deficit) | 0.63, 1.25, 2.5 mg/kg | i.p. | Acute | |

| Conditioned Avoidance Response | Rat | 0.63, 2.5, 10.0 mg/kg | s.c. | - | |

| D2 Receptor Occupancy | Rat | 1.25 mg/kg/day | s.c. | Chronic (9 days) | |

| Locomotor Activity | Mouse | 10.0 mg/kg/day | i.p. | Chronic (7 days) | |

| Extrapyramidal Side Effects | Rat (oral chewing movements) | Not specified | - | Chronic |

Quantitative Data from Behavioral Studies

The following tables provide quantitative data on the efficacy and pharmacokinetics of this compound in rodent models.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters in Rats

| Parameter | Value | Behavioral Test Context | Reference |

| EC50 (CAR) | 338 - 345 ng/mL | Conditioned Avoidance Response | |

| Kd (D2 Occupancy) | 102 - 133 ng/mL | Striatal D2 Receptor Binding | |

| Tmax (Oral) | ~10 hours | Pharmacokinetic studies in healthy subjects | |

| Bioavailability (Oral) | ~75% | Pharmacokinetic studies in healthy subjects |

Table 2: Comparative Efficacy of this compound and Other Antipsychotics in Rodent Models

| Behavioral Test | Animal Model | This compound | Haloperidol | Risperidone | Outcome | Reference |

| Attentional Set-Shifting | Rat (PCP-induced deficit) | 1.25 mg/kg p.o. | 0.1 mg/kg s.c. | 0.2 mg/kg i.p. | This compound ameliorated the deficit; Haloperidol and Risperidone did not. | |

| Novel Object Recognition | Rat (PCP-induced deficit) | Effective | 0.1 mg/kg s.c. | 0.2 mg/kg i.p. | This compound improved the deficit; Haloperidol and Risperidone were without significant effect. | |

| Extrapyramidal Side Effects (EPS) | Cebus Monkeys | 0.1-2.5 mg/kg IM | 0.01-0.25 mg/kg IM | 0.01-0.25 mg/kg IM | Haloperidol and Risperidone were 50-100 times more potent in producing EPS than this compound. |

Detailed Experimental Protocols

Phencyclidine (PCP)-Induced Cognitive Deficit Model

This model is commonly used to screen compounds for efficacy against cognitive deficits associated with schizophrenia.

Caption: Workflow for the PCP-induced cognitive deficit model.

Protocol:

-

Animal Model: Adult female Hooded Lister rats or male Wistar rats are commonly used.

-

PCP Administration: Administer phencyclidine (PCP) at a dose of 2 mg/kg or 5 mg/kg intraperitoneally (i.p.) twice daily for 7 consecutive days. A vehicle-treated control group should receive saline injections following the same schedule.

-

Washout Period: Following the 7-day PCP administration, a 7-day washout period is implemented where no drugs are administered. This allows for the acute effects of PCP to dissipate, leaving a persistent cognitive deficit.

-

This compound Administration: On the day of behavioral testing, administer this compound acutely at the desired dose (e.g., 1.25 mg/kg, p.o.) 30-60 minutes prior to the test.

-

Behavioral Testing: Conduct the selected cognitive task, such as the Attentional Set-Shifting Task or the Novel Object Recognition test.

Novel Object Recognition (NOR) Test

The NOR test assesses episodic memory.

Protocol:

-

Habituation: Individually habituate each rat to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 days prior to the test.

-

Acquisition Trial (T1): Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).

-

Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours). This compound or vehicle is typically administered before the acquisition trial.

-

Test Trial (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring each object for a set period (e.g., 3-5 minutes).

-

Data Analysis: Calculate the discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better memory.

Conditioned Avoidance Response (CAR) Test

The CAR test is a predictive model for antipsychotic efficacy.

Protocol:

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.

-

Conditioning:

-

A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds).

-

This is followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA), delivered through the grid floor.

-

The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it fails to move, it will receive the shock until it escapes to the other compartment (escape response).

-

-

Training: Animals are trained over several sessions until they reach a stable baseline of avoidance responding.

-

Drug Testing: Once trained, animals are administered this compound or vehicle prior to the test session. The number of avoidance responses, escape responses, and failures to respond are recorded.

-

Data Analysis: A reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Conclusion